Einecs 227-618-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5908-95-2 |

|---|---|

Molecular Formula |

C24H29NO6 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

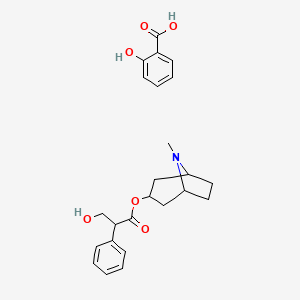

2-hydroxybenzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO3.C7H6O3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;8-6-4-2-1-3-5(6)7(9)10/h2-6,13-16,19H,7-11H2,1H3;1-4,8H,(H,9,10) |

InChI Key |

IZZLGHLOPJMTHW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Faceted Mechanism of Atropine Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine Salicylate, a salt combining the muscarinic antagonist atropine and the anti-inflammatory agent salicylic acid, presents a dual mechanism of action. This document provides a comprehensive technical overview of the distinct molecular pathways modulated by each component. Atropine exerts its effects through competitive, non-selective antagonism of all five muscarinic acetylcholine receptor subtypes (M1-M5), thereby inhibiting parasympathetic nerve stimulation. Salicylic acid's primary anti-inflammatory action is not through direct, potent inhibition of cyclooxygenase (COX) enzymes, but rather through the suppression of COX-2 gene transcription, a critical upstream event in the inflammatory cascade. This guide details the signaling pathways, quantitative pharmacological data, and experimental methodologies crucial for understanding and investigating the therapeutic potential of this compound.

Atropine: Competitive Antagonist of Muscarinic Acetylcholine Receptors

Atropine, a tropane alkaloid, functions as a potent, reversible, and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, atropine prevents acetylcholine (ACh) from eliciting its wide range of physiological effects mediated by the parasympathetic nervous system.

Muscarinic Receptor Subtype Binding Affinity

Atropine exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5). The binding affinities, represented by the inhibitor constant (Ki), are summarized in the table below. These values indicate the concentration of atropine required to occupy 50% of the receptors in the absence of the endogenous ligand.

| Receptor Subtype | Atropine Kᵢ (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Signaling Pathways

The antagonism of mAChRs by atropine disrupts downstream signaling cascades. The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct cellular responses upon activation by acetylcholine. Atropine's blockade of these receptors prevents these signaling events from occurring.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Acetylcholine binding typically activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Atropine's antagonism of these receptors inhibits this pathway, preventing cellular responses such as smooth muscle contraction and glandular secretion.[1]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects, for example, leading to an increase in heart rate by blocking the vagal tone on the sinoatrial node.[1]

Experimental Protocol: Radioligand Binding Assay for Atropine

This protocol describes a method to determine the binding affinity of atropine for muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.

1. Membrane Preparation: a. Culture CHO cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5). b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors. d. Homogenize the cell suspension using a Dounce or Polytron homogenizer. e. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. g. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB) to each well. b. Add increasing concentrations of unlabeled atropine to the wells. c. To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to a set of wells. d. Add the prepared cell membranes to each well to initiate the binding reaction. e. Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

4. Quantification and Data Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. b. Subtract the non-specific binding from the total binding to obtain the specific binding for each atropine concentration. c. Plot the specific binding as a function of the logarithm of the atropine concentration. d. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. e. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Salicylic Acid: Suppression of COX-2 Gene Transcription

The anti-inflammatory effects of salicylic acid, the active metabolite of aspirin, are primarily attributed to its ability to suppress the induction of the cyclooxygenase-2 (COX-2) enzyme at sites of inflammation. While it is a weak direct inhibitor of both COX-1 and COX-2 enzymes, its therapeutic efficacy is more closely linked to the modulation of gene expression.

Inhibition of COX Enzymes

Salicylic acid is a poor inhibitor of the enzymatic activity of both COX-1 and COX-2 in vitro.[2] The IC₅₀ values for direct enzyme inhibition are generally high and often not physiologically relevant.

| Enzyme | Salicylic Acid IC₅₀ |

| COX-1 | > 100 µg/mL |

| COX-2 | > 100 µg/mL[3][4] |

In contrast, salicylic acid has been shown to effectively suppress the induction of COX-2 protein expression with a much lower IC₅₀ value.

| Parameter | Salicylic Acid IC₅₀ |

| Inhibition of COX-2 Protein Expression | ≈ 5 µM[2] |

Signaling Pathways

1. COX Pathway and Prostaglandin Synthesis: Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins (e.g., PGE₂) and thromboxanes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced by inflammatory stimuli. By suppressing the transcription of the COX-2 gene, salicylic acid reduces the amount of COX-2 enzyme available to produce these pro-inflammatory mediators.

2. NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the expression of pro-inflammatory genes, including COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Salicylic acid has been shown to inhibit the activation of NF-κB, which is a likely mechanism for its suppression of COX-2 gene expression.

Experimental Protocol: Inhibition of COX-2 Gene Expression

This protocol outlines a method to measure the inhibitory effect of salicylic acid on the expression of the COX-2 gene in cultured cells, such as human umbilical vein endothelial cells (HUVECs).

1. Cell Culture and Treatment: a. Culture HUVECs in appropriate growth medium. b. Seed cells in multi-well plates and grow to confluence. c. Pre-treat the cells with various concentrations of salicylic acid for a specified time (e.g., 1-2 hours). d. Induce COX-2 expression by adding an inflammatory stimulus, such as interleukin-1β (IL-1β) or phorbol 12-myristate 13-acetate (PMA), to the culture medium. e. Incubate the cells for a period sufficient to allow for COX-2 mRNA and protein expression (e.g., 4-6 hours for mRNA, 12-24 hours for protein).

2. RNA Isolation and Quantification (for mRNA analysis): a. Lyse the cells and isolate total RNA using a suitable kit or method (e.g., TRIzol reagent). b. Quantify the RNA concentration and assess its purity. c. Perform reverse transcription to synthesize complementary DNA (cDNA). d. Quantify the relative expression of COX-2 mRNA using quantitative real-time PCR (qPCR) with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.

3. Protein Extraction and Quantification (for protein analysis): a. Lyse the cells in a suitable lysis buffer containing protease inhibitors. b. Centrifuge the lysate to remove cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate. d. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). e. Transfer the separated proteins to a nitrocellulose or PVDF membrane (Western blotting). f. Probe the membrane with a primary antibody specific for COX-2 and a loading control protein (e.g., β-actin). g. Incubate with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase). h. Detect the protein bands using a suitable detection reagent and imaging system. i. Quantify the band intensities to determine the relative levels of COX-2 protein.

4. Data Analysis: a. For qPCR data, calculate the relative COX-2 mRNA expression normalized to the housekeeping gene. b. For Western blot data, quantify the COX-2 band intensity and normalize it to the loading control. c. Plot the normalized expression levels as a function of the salicylic acid concentration. d. Determine the IC₅₀ value for the inhibition of COX-2 expression by fitting the data to a dose-response curve.

References

- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

Atropine Salicylate: A Technical Overview of its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine, a tropane alkaloid, is a well-established competitive antagonist of muscarinic acetylcholine receptors. While commonly available as a sulfate salt, other salt forms, such as atropine salicylate, are also of interest in pharmaceutical development. Atropine salicylate is the salt formed from the basic alkaloid atropine and the acidic salicylic acid. This technical guide provides a comprehensive overview of the chemical properties and structure of atropine salicylate, drawing upon available data for its constituent components, atropine and salicylic acid. It also details relevant experimental protocols and the established signaling pathway of atropine's mechanism of action.

Chemical Structure

Atropine salicylate is an organic salt formed through the acid-base reaction between atropine, a tertiary amine, and salicylic acid, a carboxylic acid. The structure consists of the protonated atropine cation and the salicylate anion.

Caption: Molecular structures of atropine and salicylic acid, and the ionic nature of atropine salicylate.

Physicochemical Properties

Atropine Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₃ | [1] |

| Molar Mass | 289.37 g/mol | [1] |

| Melting Point | 114-116 °C | [2] |

| pKa | 9.8 | [2] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Solubility in PBS (pH 7.2) is approximately 10 mg/ml. | |

| Appearance | White crystalline powder | [2] |

Salicylic Acid Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₃ | [3] |

| Molar Mass | 138.12 g/mol | [3] |

| Melting Point | 158-161 °C | [4] |

| pKa | 2.97 | [1] |

| Solubility | Poorly soluble in water (2 g/L at 20 °C). Soluble in ethanol, ether, and chloroform.[4] | |

| Appearance | White crystalline powder | [4] |

Experimental Protocols

Detailed experimental protocols for the characterization of atropine salicylate are not explicitly found in the literature. However, standard methods for the analysis of organic salts can be applied. The following are generalized protocols adapted from methods used for atropine sulfate and other similar compounds.

Synthesis of Atropine Salicylate

A common method for the preparation of an amine salt is through direct reaction of the free base with the corresponding acid.

Caption: A generalized workflow for the synthesis of atropine salicylate.

Methodology:

-

Dissolution: Equimolar amounts of atropine free base and salicylic acid are dissolved separately in a minimal amount of a suitable organic solvent, such as ethanol or acetone.

-

Mixing: The two solutions are then mixed with stirring.

-

Precipitation: The atropine salicylate salt is expected to precipitate out of the solution. The process can be aided by cooling the mixture or by slow evaporation of the solvent.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Characterization Methods

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized atropine salicylate.

-

Melting Point Determination: The melting point of the synthesized salt would be determined using a standard melting point apparatus. A sharp melting point range would be indicative of a pure compound.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: An IR spectrum of the salt would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum should show characteristic peaks for both the atropine and salicylate moieties. Key features to look for include the disappearance of the carboxylic acid O-H stretch from salicylic acid and the appearance of carboxylate (COO⁻) stretches, as well as the presence of the ester C=O stretch and other characteristic bands from the atropine structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra would show signals corresponding to the protons and carbons of both the atropine and salicylate ions. The chemical shifts of protons near the tertiary amine in atropine and the carboxylic acid in salicylic acid would be expected to change upon salt formation.

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weights of the atropine cation and the salicylate anion.

-

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the synthesized salt. A suitable method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically done using a UV detector.

Mechanism of Action and Signaling Pathway

The pharmacological activity of atropine salicylate is attributed to the atropine moiety. Atropine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[5] It binds to these receptors and prevents the neurotransmitter acetylcholine (ACh) from binding and eliciting its effects. This blockade of the parasympathetic nervous system leads to a variety of physiological responses.

The signaling pathway involves the inhibition of G-protein coupled muscarinic receptors. For instance, at the sinoatrial node of the heart, M2 receptors are coupled to Gi proteins.[6] Acetylcholine binding to M2 receptors normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the cell and slows the heart rate.[6] Atropine, by blocking this interaction, prevents these effects, leading to an increased heart rate.

Caption: Atropine competitively blocks acetylcholine at muscarinic receptors, inhibiting downstream signaling.

Conclusion

Atropine salicylate, as a salt of the well-characterized drug atropine, is expected to exhibit the pharmacological effects of its active moiety. While specific physicochemical data for this salt is sparse in publicly available literature, its properties can be inferred from its constituent components, and its identity and purity can be confirmed using standard analytical techniques. The established mechanism of action of atropine as a non-selective muscarinic antagonist provides a solid foundation for understanding the biological activity of atropine salicylate. This guide provides a framework for researchers and drug development professionals to approach the synthesis, characterization, and biological evaluation of atropine salicylate.

References

- 1. researchgate.net [researchgate.net]

- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salicylic acid | 69-72-7 [chemicalbook.com]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

Atropine Salicylate vs. Atropine Sulfate: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is a cornerstone in both clinical practice and pharmacological research. While the active moiety is the atropine molecule itself, it is most commonly formulated as a salt to enhance its physicochemical properties. The sulfate salt of atropine is ubiquitously used, whereas atropine salicylate is notably absent from mainstream research and clinical applications. This technical guide provides an in-depth comparison of atropine sulfate and a theoretical exploration of atropine salicylate, offering insights into the principles of salt selection in drug development and the likely reasons for the predominance of the sulfate form.

Introduction to Pharmaceutical Salts

The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development. The choice of a counter-ion can significantly influence a drug's solubility, stability, bioavailability, and manufacturability.[1][2][3] While the pharmacological effect resides in the API, the salt form dictates its delivery and performance. Key considerations for salt selection include the pKa of the API and the counter-ion, desired solubility, stability of the resulting salt, and potential toxicity of the counter-ion.[1][4]

Atropine is a weak base, making it a suitable candidate for salt formation with an acid to improve its aqueous solubility and stability.

Atropine Sulfate: The Gold Standard

Atropine sulfate is the most widely used and extensively studied salt of atropine.[5][6][7][8][9][10] Its prevalence is due to a favorable combination of high water solubility, good stability in aqueous solutions (particularly at acidic pH), and a well-established safety profile.[3][6][11][12]

Physicochemical Properties of Atropine Sulfate

A summary of the key physicochemical properties of atropine sulfate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [13] |

| Molecular Weight | 676.82 g/mol (anhydrous) | [13] |

| Appearance | Colorless crystals or white crystalline powder | [3][11] |

| Melting Point | ~190-194 °C (with decomposition) | [13] |

| Solubility | Freely soluble in water (1 g in 0.5 mL) | [11] |

| Soluble in ethanol (1 g in 5 mL) | [11] | |

| Soluble in glycerol | [11] | |

| pKa | ~9.8 | |

| Stability | Aqueous solutions are most stable at pH 3-5. Sensitive to light. | [3] |

Research Applications of Atropine Sulfate

Atropine sulfate is a versatile tool in a wide array of research applications, primarily due to its function as a non-selective muscarinic receptor antagonist. Key research areas include:

-

Neuroscience: Investigating the role of the parasympathetic nervous system in various physiological and pathological processes.

-

Cardiovascular Research: Studying the regulation of heart rate and atrioventricular conduction.

-

Ophthalmology: As a mydriatic and cycloplegic agent in studies of eye function and disease.

-

Toxicology: As an antidote in research on organophosphate and nerve agent poisoning.

-

Gastrointestinal Research: Examining the role of muscarinic receptors in gut motility and secretion.

Atropine Salicylate: A Theoretical and Comparative Analysis

Direct experimental data on the physicochemical properties and research applications of atropine salicylate is conspicuously absent in publicly available scientific literature, including major chemical and pharmaceutical databases. This strongly suggests that it is not a commonly prepared or utilized salt of atropine. However, we can deduce its likely properties and potential drawbacks based on the known characteristics of atropine and salicylic acid.

Predicted Physicochemical Properties of Atropine Salicylate

By considering the properties of atropine and salicylic acid, we can predict the likely characteristics of atropine salicylate, as outlined in Table 2.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₂₃NO₃·C₇H₆O₃ | Based on 1:1 salt formation. |

| Molecular Weight | ~427.49 g/mol | Sum of atropine and salicylic acid molecular weights. |

| Appearance | Likely a crystalline solid. | Typical for organic salts. |

| Melting Point | Expected to be lower than Atropine Sulfate. | Salicylic acid has a lower melting point (~159 °C) than sulfuric acid. |

| Solubility | Predicted to have lower water solubility than Atropine Sulfate. | Salicylic acid is only slightly soluble in water (0.2 g/100 mL). While salt formation with atropine would increase solubility compared to the free base, it is unlikely to match the high solubility imparted by the sulfate ion.[14][15][16] |

| pKa | The pKa of atropine (~9.8) and salicylic acid (~2.97) would influence the pH and buffering capacity of solutions. | [14] |

| Stability | Potentially less stable than Atropine Sulfate, especially in solution. | The ester linkage in atropine is susceptible to hydrolysis, and the presence of the salicylate moiety could introduce additional degradation pathways. The optimal pH for atropine stability (around 4) might not be ideal for salicylate stability. |

Potential Reasons for the Limited Use of Atropine Salicylate

The predominance of atropine sulfate can be attributed to several factors that likely make atropine salicylate a less favorable choice for pharmaceutical development and research:

-

Lower Solubility: The predicted lower aqueous solubility of atropine salicylate would be a significant disadvantage, particularly for preparing concentrated stock solutions for in vitro experiments or for formulations requiring rapid and complete dissolution.

-

Stability Concerns: The stability of atropine salicylate in solution is a major unknown. The potential for complex degradation pathways could lead to a shorter shelf-life and the generation of impurities that could confound experimental results.

-

Pharmacological Activity of the Counter-ion: Salicylates are not inert and possess their own pharmacological and toxicological profiles, most notably anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[16] This could introduce confounding variables in research settings where the specific effects of muscarinic receptor blockade are being investigated.

-

Manufacturing and Purification Challenges: The synthesis and purification of a highly stable and pure crystalline form of atropine salicylate may present more challenges compared to the well-established and optimized processes for atropine sulfate.

Mechanism of Action: Muscarinic Acetylcholine Receptor Blockade

Both atropine sulfate and atropine salicylate deliver the same active atropine molecule. Atropine functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[7] By binding to these receptors, atropine prevents acetylcholine from exerting its effects, thereby inhibiting parasympathetic nerve stimulation.

Experimental Protocols and Workflows

While specific experimental protocols for atropine salicylate are not available, a general workflow for comparing the effects of different atropine salts in a research setting can be outlined.

Hypothetical Experimental Workflow: Comparing Atropine Salts on Smooth Muscle Contraction

This workflow outlines the steps to compare the potency of Atropine Sulfate and a hypothetical Atropine Salicylate preparation on acetylcholine-induced smooth muscle contraction in an isolated tissue bath.

References

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Atropine sulfate | C34H48N2O10S | CID 5927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Atropine Sulfate - Atropine sulfate salt monohydrate, α-(Hydroxymethyl)benzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester [sigmaaldrich.com]

- 13. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]

- 14. ulprospector.com [ulprospector.com]

- 15. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Salicylic acid - Wikipedia [en.wikipedia.org]

Synthesis and purification of Atropine Salicylate for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Atropine Salicylate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Atropine Salicylate. The synthesis is based on a direct acid-base reaction between atropine and salicylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow visualizations to ensure clarity and reproducibility for research and development applications.

Introduction

Atropine is a tropane alkaloid known for its activity as a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1] It is a core medicine on the World Health Organization's "Essential Drugs List" and is widely used for various medical purposes.[1] While commonly available as a sulfate salt, preparing other salt forms, such as the salicylate, can be advantageous for specific research applications, including solubility modification, formulation development, or exploring different physicochemical properties.

This guide details a straightforward method for synthesizing atropine salicylate by reacting atropine base with salicylic acid. The subsequent purification via recrystallization is also described to yield a product of high purity suitable for laboratory use.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is crucial for a successful synthesis. The key properties of atropine and salicylic acid are summarized below.

| Property | Atropine | Salicylic Acid |

| IUPAC Name | (RS)-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate[1] | 2-Hydroxybenzoic acid |

| Molecular Formula | C₁₇H₂₃NO₃ | C₇H₆O₃[2] |

| Molecular Weight | 289.4 g/mol | 138.12 g/mol [2] |

| Melting Point | 118.5 °C[3] | 158-161 °C |

| Appearance | White crystalline solid[3] | White crystalline solid |

| Solubility | Soluble in ethanol (~16 mg/ml), DMSO (~10 mg/ml). | Sparingly soluble in cold water, but soluble in hot water and ethanol.[2][4] |

| pKa | 9.43[3] | 2.97 (carboxyl group) |

Synthesis of Atropine Salicylate

The synthesis of atropine salicylate is achieved through a direct acid-base neutralization reaction. The basic tertiary amine group of the atropine molecule reacts with the acidic carboxylic acid group of salicylic acid in a 1:1 molar ratio to form the corresponding salt.

Synthesis Pathway Diagram

Caption: Acid-base synthesis of Atropine Salicylate from its precursors.

Experimental Protocol: Synthesis

This protocol is based on established methods for the formation of other alkaloid salts.[5]

-

Preparation of Reactant Solutions:

-

In a 250 mL Erlenmeyer flask, dissolve 2.89 g (0.01 mol) of atropine base in 50 mL of absolute ethanol. Gently warm the mixture in a water bath (not exceeding 60°C) to facilitate dissolution.

-

In a separate 100 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 30 mL of absolute ethanol.

-

-

Reaction:

-

While stirring the atropine solution, slowly add the salicylic acid solution dropwise over 10-15 minutes at room temperature.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

-

Crystallization and Isolation of Crude Product:

-

Reduce the volume of the solvent to approximately 40 mL using a rotary evaporator or by gentle heating in a fume hood.

-

Cover the flask and allow it to cool slowly to room temperature. The formation of a white precipitate (crude atropine salicylate) should be observed.

-

To maximize the yield, place the flask in an ice bath for 1-2 hours.[6]

-

Collect the crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount (10-15 mL) of ice-cold ethanol to remove any soluble impurities.

-

Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

-

Reaction Parameters and Expected Results

| Parameter | Value / Description |

| Molar Ratio (Atropine:Salicylic Acid) | 1:1 |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Room Temperature |

| Expected Yield | >90% (based on similar alkaloid salt formations)[5] |

| Appearance of Product | White crystalline solid |

| Theoretical Purity (Crude) | >95% |

Purification of Atropine Salicylate

Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and impurities in a solvent at varying temperatures.[2] The crude atropine salicylate is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure salt crystallizes out, leaving impurities behind in the solution.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of Atropine Salicylate.

Experimental Protocol: Purification

-

Solvent Selection: An ethanol-water or ethanol-acetone mixture can be effective.[2][7] The protocol below uses ethanol.

-

Dissolution: Transfer the crude atropine salicylate to a clean Erlenmeyer flask. Add a minimal amount of hot absolute ethanol in portions while heating gently in a water bath. Continue adding solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.[6]

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals sparingly with a small volume of ice-cold ethanol.

-

Dry the purified atropine salicylate in a vacuum oven at 50-60°C to a constant weight.

-

Characterization of Final Product

To confirm the identity and purity of the synthesized atropine salicylate, the following analytical methods are recommended:

-

Melting Point Determination: A sharp melting point range close to the literature value (if available) indicates high purity. Impurities typically depress and broaden the melting point range.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to determine the purity of the compound and quantify any impurities. A validated UHPLC method can offer rapid and accurate analysis.[8][9]

-

Infrared (IR) Spectroscopy: An IR spectrum can be used to confirm the presence of key functional groups from both the atropine and salicylate moieties, confirming salt formation.

-

Potentiometric Titration: As described in various pharmacopoeias for atropine sulfate, titration with perchloric acid in a non-aqueous solvent can be used to assay the final product.[10]

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. uoanbar.edu.iq [uoanbar.edu.iq]

- 3. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. WO2013019825A1 - Stepwise process for the production of alkaloid salts - Google Patents [patents.google.com]

- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 7. CN117003746A - Atropine sulfate crystal form and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]

- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 10. studylib.net [studylib.net]

Atropine Salicylate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of atropine and its salts in various organic solvents. Due to a lack of specific public-domain data for atropine salicylate, this document focuses on the solubility of atropine base and atropine sulfate, offering this information as a valuable proxy for researchers and formulation scientists. The principles of solubility, experimental methodologies, and the underlying biochemical pathways of atropine are also detailed to provide a thorough understanding for drug development applications.

Introduction to Atropine and its Salts

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is widely used in medicine for its anticholinergic properties, with applications ranging from ophthalmology to cardiology and as an antidote for organophosphate poisoning. Atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active form.

In pharmaceutical formulations, atropine is often used as a salt to enhance its stability and solubility. The most common salt is atropine sulfate. Atropine salicylate, while less common, is another salt form. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. The choice of salt can significantly impact the solubility profile of a drug.

Solubility of Atropine and Atropine Sulfate in Organic Solvents

The following tables summarize the available quantitative and qualitative solubility data for atropine and atropine sulfate in a range of common organic solvents. It is important to note that the solubility of atropine salicylate may differ from the values presented below due to the influence of the salicylate counter-ion. Generally, the salicylate salt of a basic drug like atropine would be expected to have different solubility characteristics compared to the sulfate salt or the free base, influenced by factors such as lattice energy and solvation properties of the salt and the specific solvent.

Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature | Reference |

| Atropine | Ethanol | 16 mg/mL | Not Specified | |

| Atropine | Ethanol | 500 mg/mL | Not Specified | |

| Atropine | Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | |

| Atropine | Dimethylformamide (DMF) | 2 mg/mL | Not Specified | |

| Atropine Sulfate | Alcohol | 200 mg/mL | Not Specified | |

| Atropine Sulfate | Glycerol | 400 mg/mL | Not Specified | |

| Atropine Sulfate | DMSO | 18 mg/mL | 25°C |

Qualitative Solubility Data

| Compound | Solvent | Solubility Description | Reference |

| Atropine | Ethanol | Very soluble | [1] |

| Atropine | Chloroform | Slightly soluble | [1] |

| Atropine | Chloroform | 1 g in 1 mL | [1] |

| Atropine | Ether | Insoluble | [1] |

| Atropine | Ether | 1 g in 25 mL | [1] |

| Atropine | Benzene | Soluble | [1] |

| Atropine Sulfate | Alcohol | Freely soluble (1 g in 5 mL) | |

| Atropine Sulfate | Chloroform | Very slightly soluble | [1] |

| Atropine Sulfate | Ether | Insoluble | [1] |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. Several methods can be employed, ranging from simple qualitative assessments to more complex quantitative analyses. The choice of method often depends on the stage of drug development, the amount of substance available, and the required precision.

Thermodynamic (Equilibrium) Solubility Method (Shake-Flask)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: An excess amount of the solid drug is added to a vial containing the organic solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of the drug in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Method

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery. It measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of the drug is prepared in a highly solubilizing solvent like DMSO.

-

Serial Dilution: The stock solution is serially diluted in the organic solvent of interest in a multi-well plate.

-

Precipitation Induction: The plate is incubated for a set period (e.g., 2-24 hours) to allow for precipitation.

-

Detection: The presence of precipitate is detected using various methods, such as nephelometry (light scattering), turbidimetry, or by analyzing the concentration of the remaining dissolved compound after filtration or centrifugation.

-

Data Analysis: The kinetic solubility is reported as the concentration at which the first signs of precipitation are observed.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Atropine Signaling Pathway

Caption: Atropine's mechanism of action as a muscarinic antagonist.

Conclusion

This technical guide has summarized the available solubility data for atropine and atropine sulfate in various organic solvents, provided detailed experimental protocols for solubility determination, and illustrated the relevant experimental workflow and signaling pathway. While specific data for atropine salicylate remains elusive in the public domain, the information presented here serves as a crucial starting point for researchers and formulation scientists. The provided methodologies can be directly applied to determine the solubility of atropine salicylate, and the compiled data for related compounds offers valuable insights for solvent selection and formulation development. Further investigation into the specific physicochemical properties of atropine salicylate is recommended for any new drug development program involving this salt form.

References

In-depth Technical Guide to the Crystalline Structure of Atropine Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Crystalline State of Pharmaceutical Salts

The crystalline structure of an active pharmaceutical ingredient (API) and its salts, such as Atropine Salicylate, is of paramount importance in drug development. The arrangement of molecules in a crystal lattice dictates several key physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For Atropine Salicylate, a salt formed from the basic alkaloid atropine and the acidic salicylate, understanding its crystal packing and intermolecular interactions is crucial for ensuring product quality and therapeutic efficacy.

Atropine is a tropane alkaloid, and salicylic acid is a simple organic acid. The formation of the salicylate salt of atropine is expected to involve proton transfer from the carboxylic acid group of salicylic acid to the tertiary amine of the tropane ring in atropine, resulting in an ionic pair. The crystal lattice would then be formed by the regular arrangement of these atropinium and salicylate ions, stabilized by a network of intermolecular forces.

Hypothetical Crystalline Structure and Intermolecular Interactions

Based on the functional groups present in the atropine and salicylate ions, a network of hydrogen bonds is expected to be the primary directing force in the crystal packing. The hydroxyl group and the carboxylate group of the salicylate ion are potent hydrogen bond donors and acceptors. The atropinium ion possesses a hydroxyl group and an ester carbonyl group that can also participate in hydrogen bonding.

Key Expected Intermolecular Interactions:

-

Hydrogen Bonding: Strong charge-assisted hydrogen bonds are anticipated between the protonated tertiary amine of the atropinium cation and the carboxylate group of the salicylate anion. Additionally, hydrogen bonds are likely to form between the hydroxyl groups of both the atropinium and salicylate ions, and between the hydroxyl group of salicylate and the ester carbonyl of atropine.

-

Van der Waals Forces: Dispersion forces will contribute to the overall stability of the crystal lattice, arising from the interactions between the aromatic ring of salicylate and the phenyl and tropane rings of atropine.

-

Ionic Interactions: The primary electrostatic attraction between the positively charged atropinium ion and the negatively charged salicylate ion will be a major contributor to the lattice energy.

Caption: Potential intermolecular interactions in the Atropine Salicylate crystal.

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the crystalline structure of a compound is single-crystal X-ray diffraction. The following outlines a detailed, albeit generalized, experimental protocol.

Crystallization

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to find suitable conditions for growing single crystals of Atropine Salicylate. Common solvents include ethanol, methanol, acetone, acetonitrile, and water.

-

Crystallization Method:

-

Slow Evaporation: A saturated solution of Atropine Salicylate is prepared in a selected solvent and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a precipitant solvent in which the compound is less soluble. The precipitant vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

-

Data Collection

-

Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

-

X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by systematically rotating the crystal through a series of angles.

Structure Solution and Refinement

-

Unit Cell Determination and Space Group Assignment: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal system. The systematic absences in the diffraction pattern are used to assign the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.

Data Presentation

As no experimental crystallographic data for Atropine Salicylate has been published, the following table is presented as a template for the type of data that would be obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₇H₂₄NO₃⁺ · C₇H₅O₃⁻ |

| Formula Weight | 427.48 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| R-factor (%) | To be determined |

Workflow for Crystallographic Analysis

The process of determining a crystal structure follows a logical and systematic workflow, from sample preparation to the final validated structure.

Caption: Workflow for single-crystal X-ray crystallographic analysis.

Conclusion

While the specific crystal structure of Atropine Salicylate remains to be experimentally determined and reported, this guide provides a robust framework for its investigation. The anticipated structure is likely to be a complex three-dimensional network stabilized by a combination of strong ionic interactions, extensive hydrogen bonding, and van der Waals forces. The detailed experimental protocols and workflows presented herein offer a clear path for researchers to successfully elucidate the crystalline structure of Atropine Salicylate, thereby contributing vital knowledge to its pharmaceutical development. The determination of its crystal structure will be a critical step in understanding its solid-state properties and ensuring the development of a safe, stable, and effective drug product.

An In-depth Technical Guide to the Pharmacological Profiles of Atropine and Salicylate

An important introductory note: The term "Atropine Salicylate" does not refer to a standard, commercially available pharmaceutical salt or compound. This guide will therefore provide a comprehensive pharmacological profile for atropine and salicylate as separate entities. This approach is intended to offer clarity to researchers, scientists, and drug development professionals who may be investigating the properties of these two distinct and widely studied pharmacological agents.

Part 1: The Pharmacological Profile of Atropine

Atropine is a naturally occurring tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is a racemic mixture of d- and l-hyoscyamine, with the l-hyoscyamine enantiomer being the pharmacologically active form.[3]

Mechanism of Action

Atropine functions as a non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] It binds reversibly to these receptors, preventing acetylcholine from binding and eliciting its characteristic effects.[1] This blockade of the parasympathetic nervous system leads to a variety of physiological responses.[1]

Pharmacodynamics

The pharmacodynamic effects of atropine are a direct result of its muscarinic receptor antagonism in various organ systems:

-

Cardiovascular: Atropine causes an increase in heart rate (tachycardia) by blocking M2 receptors on the sinoatrial node, which counteracts the heart rate-slowing effects of the vagus nerve.[1][4]

-

Gastrointestinal: It reduces gastrointestinal motility and secretions by blocking M3 receptors in the gut.[5]

-

Ocular: Atropine induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle) by blocking M3 receptors in the eye.[1]

-

Secretions: It markedly decreases secretions from salivary, bronchial, and sweat glands.[1][5]

-

Central Nervous System (CNS): Atropine can cross the blood-brain barrier and may cause CNS effects ranging from stimulation at lower doses to delirium and hallucinations at toxic doses.[5]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of atropine is well-characterized.

| Parameter | Value | Route of Administration |

| Bioavailability | ~50% | Intramuscular |

| Time to Peak (Tmax) | 3-60 minutes | Intramuscular |

| Maximum Concentration (Cmax) | 9.6 ng/mL (for a 1.67 mg dose) | Intramuscular |

| Volume of Distribution (Vd) | 1.0 - 1.7 L/kg | Intravenous |

| Protein Binding | 14% - 44% | - |

| Half-life (t½) | 2 - 4 hours (longer in geriatric patients) | Intravenous/Intramuscular |

| Metabolism | Hepatic enzymatic hydrolysis | - |

| Excretion | 13% - 50% unchanged in urine | - |

Data compiled from DrugBank Online and other sources.[6]

Quantitative Data: Receptor Binding Affinity

The binding affinity of atropine for the five human muscarinic receptor subtypes is summarized below. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the receptors.

| Receptor Subtype | Ki (nM) |

| M1 | 1.27 ± 0.36 |

| M2 | 3.24 ± 1.16 |

| M3 | 2.21 ± 0.53 |

| M4 | 0.77 ± 0.43 |

| M5 | 2.84 ± 0.84 |

Data from APExBIO.[7]

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for muscarinic receptors.

-

Preparation of Cell Membranes: Cell lines expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (atropine).

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.

-

Quantification: The radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway Diagram

Caption: Atropine competitively blocks acetylcholine binding to muscarinic receptors.

Part 2: The Pharmacological Profile of Salicylate

Salicylates, with the most well-known being acetylsalicylic acid (aspirin), are a class of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid is the primary active metabolite of aspirin.

Mechanism of Action

The principal mechanism of action of salicylates is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes. Other salicylates, like sodium salicylate, are reversible inhibitors.

Pharmacodynamics

The pharmacodynamic effects of salicylates are primarily related to the reduction of prostaglandin synthesis:

-

Anti-inflammatory: By inhibiting COX-2, salicylates reduce the production of prostaglandins involved in the inflammatory cascade.

-

Analgesic: They alleviate pain by preventing the sensitization of nociceptors by prostaglandins.

-

Antipyretic: Salicylates reduce fever by inhibiting the production of prostaglandins in the hypothalamus.

-

Antiplatelet (Aspirin-specific): The irreversible inhibition of COX-1 in platelets by aspirin leads to a long-lasting reduction in the production of thromboxane A2, a potent platelet aggregator.

Pharmacokinetics

The pharmacokinetics of salicylates can be complex and dose-dependent.

| Parameter | Value (for Aspirin) |

| Bioavailability | Rapidly absorbed |

| Time to Peak (Tmax) | 1-2 hours |

| Maximum Concentration (Cmax) | Dose-dependent |

| Volume of Distribution (Vd) | ~10 L |

| Protein Binding | 80-90% (concentration-dependent) |

| Half-life (t½) | 15-20 minutes (for aspirin); 2-3 hours (for salicylate at low doses) |

| Metabolism | Rapidly hydrolyzed to salicylic acid; further metabolized in the liver |

| Excretion | Primarily renal |

Data compiled from various pharmacokinetic studies.

Quantitative Data: COX Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Aspirin | 1.67 | >100 |

| Sodium Salicylate | >100 | ~5 |

Note: IC50 values can vary significantly depending on the assay conditions. Data compiled from various in vitro studies.[1][3]

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2.

-

Enzyme Source: Purified recombinant human COX-1 or COX-2 is used.

-

Reaction Mixture: The enzyme is incubated with a substrate (arachidonic acid) in the presence of various concentrations of the test compound (salicylate).

-

Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of PGE2 production at each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

Caption: Salicylates inhibit COX enzymes, blocking prostaglandin synthesis.

This technical guide provides a detailed overview of the core pharmacological profiles of atropine and salicylate. For further in-depth study, researchers are encouraged to consult the primary literature cited and other specialized pharmacological resources.

References

- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic receptor subtypes in human and rat colon smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. apexbt.com [apexbt.com]

- 8. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

Atropine Salicylate for Cholinergic Blockade Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of atropine salicylate as a tool for cholinergic blockade studies. Atropine, a naturally occurring tertiary amine alkaloid, is a potent and non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its utility in research and clinical settings stems from its ability to inhibit the physiological effects of acetylcholine and other muscarinic agonists.[1][3] This document details its mechanism of action, pharmacokinetic properties, and provides illustrative experimental workflows and data presentation for its use in a research context.

Mechanism of Action: Competitive Antagonism of Muscarinic Receptors

Atropine functions by competitively binding to and blocking all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][4] This reversible antagonism prevents acetylcholine from binding to its receptor, thereby inhibiting the downstream signaling cascades initiated by parasympathetic nerve stimulation or exogenous muscarinic agonists.[1][3][5] The blockade is surmountable, meaning it can be overcome by increasing the local concentration of acetylcholine, for instance, through the administration of an acetylcholinesterase inhibitor like physostigmine.[1][3]

The physiological consequences of this blockade are widespread, affecting numerous organ systems:

-

Cardiovascular: Atropine blocks the vagal input to the sinoatrial node, leading to an increased heart rate (tachycardia).[1][3][4] At very low doses, a paradoxical transient slowing of the heart rate may be observed, potentially due to a central vagal stimulatory effect or blockade of presynaptic M2 autoreceptors that normally inhibit acetylcholine release.[3][6]

-

Secretory Glands: It markedly reduces secretions from salivary, lacrimal, bronchial, and sweat glands, leading to characteristic symptoms of dry mouth and skin.[2][3]

-

Smooth Muscle: Atropine causes relaxation of smooth muscles in the gastrointestinal tract, bronchi, and bladder.[2]

-

Ocular: In the eye, it blocks the parasympathetic stimulation of the iris sphincter muscle and the ciliary muscle, resulting in pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[1][6]

-

Central Nervous System: As a tertiary amine, atropine can cross the blood-brain barrier and exert effects on the central nervous system, which can range from mild restlessness to delirium at toxic doses.[2][6]

Signaling Pathways Blocked by Atropine

The diagram below illustrates the general mechanism of atropine's antagonism at a muscarinic receptor. Muscarinic receptors are G-protein coupled receptors. M1, M3, and M5 receptors typically couple to Gq proteins, activating the phospholipase C (PLC) pathway, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and modulating ion channels. Atropine blocks these initial binding and activation steps.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atropine - WikiAnesthesia [wikianesthesia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 5. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Early Investigations into Atropine and Salicylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the foundational research on the physiological effects of atropine and salicylic acid, two compounds that have independently played significant roles in the history of pharmacology. While the specific salt "atropine salicylate" does not feature prominently in early medical literature, a thorough understanding of the individual components provides a critical historical context for the development of autonomic and anti-inflammatory drugs. This document summarizes the key findings from early research, presents quantitative data in structured tables, details experimental protocols from seminal studies, and visualizes the understood mechanisms of action through signaling pathway diagrams.

The exploration of atropine's effects began in the 19th century, with its isolation from the belladonna plant.[1][2][3] Early experimenters quickly identified its potent anticholinergic properties, particularly its impact on the parasympathetic nervous system.[2][3] Salicylic acid, synthesized in the mid-19th century, and its derivatives, became cornerstones of pain and inflammation management. This guide will separately detail the early scientific understanding of these two important substances.

Atropine: Early Research and Physiological Effects

Atropine, a tropane alkaloid, was first isolated in a pure crystalline form in 1831 by the German pharmacist Heinrich F. G. Mein.[1][2][3] Its synthesis was later achieved by Richard Willstätter in 1901.[1][2][3] Early research focused on its profound and readily observable physiological effects.

Key Physiological Effects of Atropine (Late 19th and Early 20th Century)

| Effect | Organ System | Observed Action | Early Researchers/Observations |

| Mydriasis | Ocular | Dilation of the pupil | Used cosmetically for centuries; studied by Runge.[2][3] |

| Cycloplegia | Ocular | Paralysis of accommodation | Observed in conjunction with mydriasis. |

| Inhibition of Salivary Secretion | Gastrointestinal | Dryness of the mouth | Demonstrated by Heidenhain (1872) by stimulating the chorda tympani.[2][3] |

| Increased Heart Rate | Cardiovascular | Tachycardia | Observed to block the cardiac effects of vagal stimulation by Bezold and Bloebaum (1867).[3] |

| Reduced Bronchial Secretions | Respiratory | Drying of airways | Utilized to reduce secretions during surgery.[2] |

| Inhibition of Gastrointestinal Motility | Gastrointestinal | Antispasmodic effect | Used to treat conditions of hypermotility. |

Experimental Protocols: Early Atropine Research

A pivotal experimental method in early atropine research involved the stimulation of the chorda tympani nerve in animals to induce salivation.

Protocol for Demonstrating Atropine's Effect on Salivary Secretion (Based on Heidenhain's work, 1872):

-

Animal Model: A dog or cat was typically used.

-

Anesthesia: The animal was anesthetized, often with ether or chloroform.

-

Surgical Preparation: The chorda tympani nerve, which innervates the submandibular salivary gland, was surgically exposed.

-

Stimulation: The distal end of the transected chorda tympani was stimulated with an electrical current, leading to copious saliva secretion.

-

Data Collection: The volume or flow rate of saliva was measured.

-

Atropine Administration: A solution of atropine was administered intravenously or subcutaneously.

-

Post-Atropine Stimulation: The chorda tympani was stimulated again with the same electrical current.

-

Observation: A marked reduction or complete cessation of salivation was observed, demonstrating atropine's inhibitory effect.

Visualizing Atropine's Mechanism of Action (Early 20th Century Understanding)

The early understanding of atropine's action was centered on its antagonism of the effects of the parasympathetic nervous system.

Caption: Early 20th-century conceptualization of atropine's antagonistic action at muscarinic receptors.

Salicylic Acid: Early Research and Physiological Effects

The synthesis of salicylic acid in the mid-19th century paved the way for the development of modern non-steroidal anti-inflammatory drugs (NSAIDs). Its primary early use was as an analgesic, antipyretic, and anti-inflammatory agent.

Key Physiological Effects of Salicylic Acid (Late 19th and Early 20th Century)

| Effect | Therapeutic Area | Observed Action |

| Analgesia | Pain Relief | Reduction of pain |

| Antipyresis | Fever Reduction | Lowering of elevated body temperature |

| Anti-inflammation | Inflammatory Conditions | Reduction of swelling and inflammation |

Experimental Protocols: Early Salicylate Research

Early research on salicylates often involved inducing inflammatory responses in animal models to test the efficacy of the compounds.

A General Protocol for Assessing Anti-inflammatory Effects:

-

Animal Model: Rabbits or rats were commonly used.

-

Induction of Inflammation: An inflammatory agent (e.g., carrageenan, mustard oil) was injected into a paw or other tissue to induce a measurable inflammatory response (swelling, redness).

-

Treatment Groups: Animals were divided into a control group (receiving a placebo) and a treatment group (receiving a salicylate).

-

Administration: The salicylate was administered orally or by injection.

-

Data Collection: The degree of swelling was measured over time using calipers or plethysmography.

-

Analysis: The reduction in inflammation in the treatment group compared to the control group was quantified.

Visualizing Salicylate's Understood Pathway (Conceptual)

While the precise molecular mechanisms were not understood in the early 20th century, the conceptual pathway involved the interruption of the inflammatory process.

Caption: A conceptual diagram of salicylate's inhibitory effect on the inflammatory process.

Conclusion

The early research into atropine and salicylic acid laid the groundwork for major advancements in pharmacology. The meticulous observations and experimental protocols of 19th and early 20th-century scientists elucidated the fundamental physiological effects of these compounds. While historical records do not indicate significant early research into the specific salt "atropine salicylate," the individual actions of atropine as a potent anticholinergic and salicylic acid as a foundational anti-inflammatory agent are well-documented and remain cornerstones of medical science. This guide provides a concise overview of this early knowledge for the modern researcher.

References

Atropine Salicylate's role as a competitive antagonist of muscarinic receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine, a tropane alkaloid, is a well-established and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of atropine salicylate, detailing its mechanism of action, binding affinities for the five muscarinic receptor subtypes (M1-M5), and its impact on their respective downstream signaling pathways. This document consolidates quantitative data from various studies into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a critical resource for professionals in pharmacology and drug development.

Introduction

Atropine is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[3][4] It is derived from plants of the Solanaceae family, such as Atropa belladonna.[5][6] As an antimuscarinic agent, atropine competitively inhibits the binding of the neurotransmitter acetylcholine (ACh) to its receptors on postganglionic parasympathetic nerve endings, as well as on smooth muscles, cardiac tissue, and exocrine glands.[7][8] This antagonism blocks the physiological effects of parasympathetic nerve stimulation, leading to a predominance of sympathetic tone.[2][5]

There are five genetically distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5.[9][10] These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are integral to a wide array of physiological functions.[11] Atropine acts as a non-selective antagonist, binding to all five subtypes with high affinity.[7]

Mechanism of Action

Atropine's primary mechanism of action is the competitive and reversible blockade of muscarinic acetylcholine receptors.[5][7] By binding to the same site as acetylcholine, atropine prevents the neurotransmitter from activating the receptor and initiating downstream signaling cascades.[1][12] This competitive antagonism can be overcome by increasing the local concentration of acetylcholine.[7] The binding of atropine to the muscarinic receptor destabilizes the receptor-G protein complex, preventing the conformational changes necessary for G protein activation.[13]

Muscarinic Receptor Subtypes and Atropine Binding Affinity

The five muscarinic receptor subtypes are broadly classified into two families based on their primary G protein coupling:

-

M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.[11][14]

-

M2 and M4 receptors primarily couple to Gi/o proteins.[14][15]

Atropine exhibits high affinity for all five muscarinic receptor subtypes, although there are slight variations reported across different studies and experimental conditions. The binding affinity is typically quantified by the inhibition constant (Ki) or its logarithmic form (pKi).

Table 1: Binding Affinity of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Reference |

| M1 | 9.44 - 9.6 | 0.25 - 0.37 | [16] |

| M2 | ~8.9 - 9.7 | ~0.2 - 1.2 | [17] |

| M3 | 9.48 | 0.33 | [16] |

| M4 | ~8.9 - 9.7 | ~0.2 - 1.2 | [17] |

| M5 | Not explicitly found | Not explicitly found |

Note: Ki values are approximate and can vary based on the radioligand and experimental conditions used. A study on rat ventricular cardiomyocytes reported a pKi value of 8.89 for atropine in inhibiting carbachol-induced responses mediated by M3 receptors.[17] Another study on human colon smooth muscle reported pA2 values for atropine of 8.72 in circular muscle and 8.60 in longitudinal muscle.[18]

Downstream Signaling Pathways

The antagonism of muscarinic receptors by atropine directly inhibits their respective signaling cascades.

Gq/11-Coupled Receptors (M1, M3, M5)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][15] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).[11] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[14] Atropine blocks these effects by preventing the initial receptor activation.

Caption: Gq-coupled muscarinic receptor signaling pathway and its inhibition by atropine.

Gi/o-Coupled Receptors (M2, M4)

The activation of M2 and M4 receptors by acetylcholine results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][19] Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as activating inwardly rectifying potassium (K+) channels, which leads to hyperpolarization of the cell membrane.[14][19] Atropine's antagonism of M2 and M4 receptors prevents these inhibitory effects.

Caption: Gi-coupled muscarinic receptor signaling pathway and its inhibition by atropine.

Experimental Protocols

The characterization of atropine's interaction with muscarinic receptors involves various in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors.[20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of atropine salicylate for a specific muscarinic receptor subtype.

Materials:

-

Membrane preparation from cells or tissues expressing the muscarinic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [3H]N-methylscopolamine, [3H]QNB).

-

Unlabeled atropine salicylate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[22]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled atropine salicylate.[22]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.[22]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[22]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the atropine concentration. Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[22]